N-[(2-chlorophenyl)methyl]-4-({1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide
CAS No.: 931952-13-5
Cat. No.: VC11904899
Molecular Formula: C30H23ClFN3O3
Molecular Weight: 528.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931952-13-5 |
|---|---|
| Molecular Formula | C30H23ClFN3O3 |
| Molecular Weight | 528.0 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-4-[[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C30H23ClFN3O3/c31-26-7-3-1-5-23(26)17-33-28(36)22-13-9-20(10-14-22)19-35-29(37)25-6-2-4-8-27(25)34(30(35)38)18-21-11-15-24(32)16-12-21/h1-16H,17-19H2,(H,33,36) |
| Standard InChI Key | PEVZWUKEFBZUKA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)Cl |
Introduction
N-[(2-chlorophenyl)methyl]-4-({1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide is a complex organic compound belonging to the class of benzanilides. It features a tetrahydroquinazoline moiety and multiple aromatic rings, making it a subject of interest in medicinal chemistry and pharmacology for potential drug development applications .
Chemical Formula and Molecular Weight
-
Chemical Formula: Not explicitly provided in the search results, but it can be inferred to be complex due to its structural components.
-
Molecular Weight: Not specified in the search results, but it is expected to be substantial given its complex structure.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Specific conditions and reagents may vary, but it generally requires careful control of reaction conditions to ensure successful formation of the desired structure.
Comparison with Similar Compounds
Other compounds with similar structural features, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have shown promising antimicrobial and anticancer activities . This suggests that compounds with complex aromatic and heterocyclic structures may have diverse biological activities.
Data Table: Comparison of Structural Features
| Compound | Structural Features | Potential Applications |
|---|---|---|
| N-[(2-chlorophenyl)methyl]-4-({1-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide | Tetrahydroquinazoline, multiple aromatic rings | Drug development, targeting biological pathways |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Thiazole ring, bromophenyl group | Antimicrobial, anticancer activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume